

# Application Notes and Protocols: URMC-099 in Combination with Antiretroviral Therapy

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**URMC-099** is a brain-penetrant, small-molecule inhibitor of mixed-lineage kinase 3 (MLK3) initially developed as a neuroprotective and anti-inflammatory agent to address HIV-associated neurocognitive disorders (HAND).[1][2][3] Serendipitously, preclinical studies have revealed its potential to significantly enhance the efficacy of antiretroviral therapy (ART), particularly when used with long-acting nanoformulated ART (nanoART). This document provides detailed application notes and protocols based on existing research for utilizing **URMC-099** in combination with ART in a research setting.

### **Mechanism of Action**

When used as an adjunct to ART, **URMC-099** demonstrates a multifaceted mechanism of action. It was observed to boost the effectiveness of nanoformulated atazanavir (a protease inhibitor) and dolutegravir (an integrase inhibitor).[4] One of the key mechanisms is the induction of autophagy, a cellular process for clearing intracellular debris, including viral particles.[4] HIV typically suppresses autophagy to facilitate its survival.[4] **URMC-099** reverses this suppression, allowing host cells to degrade the virus.[4]

Furthermore, co-administration of **URMC-099** with nanoformulated ritonavir-boosted atazanavir (nanoATV/r) leads to the sequestration of the antiretroviral drugs in Rab-associated recycling and late endosomes.[5][6][7][8] This targeted accumulation within cellular compartments is



associated with viral maturation, thereby enhancing the intracellular drug concentration at critical sites of viral activity.[5][6][7][8] This also results in a sustained depot of the antiretroviral drugs, prolonging their therapeutic effect and increasing their half-life.[4][5][6][8][9]

### **Data Presentation**

In Vivo Efficacy of URMC-099 with NanoATV/r in HIV-1

**Infected Humanized Mice** 

Treatment Group	Viral Load (HIV-1 RNA copies/mL)	CD4+ T-cells in Lymphoid Tissues	Reference
Untreated	High	Depleted	[5][8]
NanoATV/r alone	Reduced	Partially restored	[5][8]
URMC-099 alone	Modest to no antiviral effect	-	[5][8][10]
NanoATV/r + URMC- 099	Significantly reduced (more than either drug alone)	Restored	[5][7][8]

In Vitro Antiviral Activity of URMC-099 with NanoATV in

**HIV-1 Infected Macrophages** 

Treatment	HIV-1 p24 Reduction	Reverse Transcriptase Activity Reduction	Reference
NanoATV + URMC- 099	Dose-dependent reduction	Dose-dependent reduction	[5][6][8]

### **Experimental Protocols**

## Protocol 1: In Vivo Evaluation of URMC-099 and NanoART in Humanized Mice

This protocol is based on studies conducted in humanized NOD/SCID/IL2Ryc-/- mice.[5][8]



#### 1. Animal Model:

- Utilize humanized NOD/SCID/IL2Ryc-/- (NSG) mice engrafted with human CD34+ hematopoietic stem cells to create a human immune system.
- 2. HIV-1 Infection:
- Infect the humanized mice with a relevant strain of HIV-1.
- 3. Drug Preparation and Administration:
- Nanoformulated ART: Prepare long-acting nanoformulations of ritonavir-boosted atazanavir (nanoATV/r) as previously described in the literature.
- URMC-099: Dissolve URMC-099 in a suitable vehicle for administration.
- Administration: Co-administer nanoATV/r and URMC-099 to the infected mice. Establish
  control groups receiving either drug alone or the vehicle.
- 4. Monitoring and Analysis:
- Viral Load: Collect plasma samples at regular intervals and quantify HIV-1 RNA levels using quantitative real-time PCR.
- Immunophenotyping: Isolate lymphocytes from spleen and lymph nodes. Use flow cytometry to quantify CD4+ T-cell populations.
- Drug Concentration: Measure antiretroviral drug concentrations in plasma and tissues using high-performance liquid chromatography (HPLC).

## Protocol 2: In Vitro Assessment of URMC-099 and NanoART in Human Macrophages

This protocol is based on experiments using human monocyte-derived macrophages (MDMs). [7]

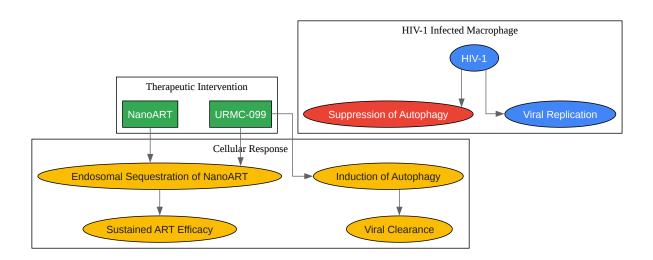
1. Cell Culture:

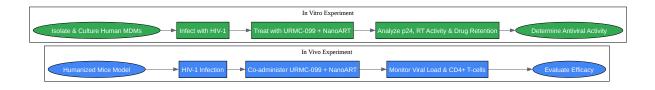


- Isolate human monocytes from peripheral blood mononuclear cells (PBMCs) and differentiate them into macrophages.
- 2. HIV-1 Infection:
- Infect the cultured MDMs with an HIV-1 strain (e.g., HIV-1 ADA).
- 3. Treatment:
- Treat the infected MDMs with varying concentrations of nanoformulated atazanavir (nanoATV) in the presence or absence of URMC-099.
- 4. Analysis:
- Viral Replication: Measure HIV-1 p24 antigen levels and reverse transcriptase (RT) activity in the culture supernatants at different time points post-infection to assess viral replication.
- Cellular Drug Retention: Use techniques like HPLC to measure the intracellular concentration of the nanoformulated antiretroviral drug over time.
- Endosomal Analysis: Employ immunofluorescence and confocal microscopy to visualize the colocalization of nanoART with endosomal markers (e.g., Rab proteins).

### **Visualizations**







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### References

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